molecular formula C7H7N3 B076791 2,5-Diaminobenzonitrile CAS No. 14346-13-5

2,5-Diaminobenzonitrile

Cat. No.: B076791
CAS No.: 14346-13-5
M. Wt: 133.15 g/mol
InChI Key: YVXLBNXZXSWLIK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Diaminobenzonitrile can be synthesized through several methods:

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as:

    Reaction Setup: Using reactors equipped with temperature and pressure control.

    Purification: Employing techniques like crystallization and filtration to isolate the pure compound.

Chemical Reactions Analysis

2,5-Diaminobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products:

    Oxidation Products: Quinones.

    Reduction Products: Amines.

    Substitution Products: Various substituted benzonitriles.

Mechanism of Action

The mechanism of action of 2,5-Diaminobenzonitrile involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

2,5-Diaminobenzonitrile can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific arrangement of amino groups, which makes it particularly useful in the synthesis of certain dyes and pigments. Its solubility in organic solvents and stability under standard conditions further enhance its applicability in various fields .

Properties

IUPAC Name

2,5-diaminobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-4-5-3-6(9)1-2-7(5)10/h1-3H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXLBNXZXSWLIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50545810
Record name 2,5-Diaminobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50545810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14346-13-5
Record name 2,5-Diaminobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50545810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 80 grams (0.356 mole) of stannous chloride dihydrate in 200 ml. of concentrated hydrochloric acid is added in portions over the course of about 5 minutes, 16.314 grams (0.1 mole) of 5-nitroanthranilonitrile. Water cooling is used and the internal temperature rises to about 50°. Stirring is continued for 4 hours and the mixture is allowed to stand overnight. The reaction mixture is cooled to 5° in an ice-bath and a cold 50% solution of sodium hydroxide added until the mixture is strongly basic. The mixture is extracted with methylene chloride. The methylene chloride extracts are washed with water and the solvent removed by distillation. There is obtained 11.51 grams (86.5%) of material melting at 85°-87°. Recrystallization from benzene-skellysolve B gives material melting at 86°-7°. The infrared spectrum is in agreement.
[Compound]
Name
stannous chloride dihydrate
Quantity
80 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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16.314 g
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reactant
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[Compound]
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solution
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
Reaction Step Four
Yield
86.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 2,5-Diaminobenzonitrile typically synthesized?

A2: A study outlines an effective synthesis route for this compound, achieving a high yield of 92.5%. [] The process involves using 2-chloro-5-nitrobenzonitrile as a starting material and subjecting it to aminolysis followed by reduction. [] The researchers investigated various reaction conditions to optimize the yield. []

Q2: Is there any structural information available for this compound?

A3: While the provided abstracts lack specific spectroscopic data like NMR shifts or IR frequencies, researchers confirmed the structure of the synthesized this compound using mass spectrometry (MS) and proton nuclear magnetic resonance (1H NMR). [] This suggests that standard characterization techniques were employed, but the detailed data is not presented in the abstracts.

Q3: Are there any new derivatives of this compound being explored for hair dyes?

A4: Yes, research indicates ongoing development of novel this compound derivatives for use in oxidation hair dyes. [, ] These new derivatives likely involve modifications to the basic this compound structure, potentially influencing their reactivity, color properties, or other characteristics relevant to hair dyeing applications. [, ]

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